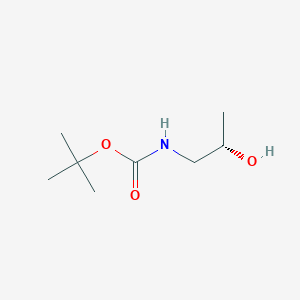

N-Boc-(S)-1-amino-2-propanol

Overview

Description

N-Boc-(S)-1-amino-2-propanol is a compound that falls under the category of tert-butyloxycarbonyl (Boc) protected amines . The Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .

Molecular Structure Analysis

The molecular structure of N-Boc-(S)-1-amino-2-propanol involves a Boc group attached to an amino function. This structure allows the compound to be stable under various conditions .

Chemical Reactions Analysis

N-Boc-(S)-1-amino-2-propanol can undergo deprotection reactions. For instance, a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported . Another method involves the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .

Physical And Chemical Properties Analysis

The physical and chemical properties of N-Boc-(S)-1-amino-2-propanol are influenced by the presence of the Boc group. The Boc group is stable towards most nucleophiles and bases, making it a good protecting group . It is also stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Scientific Research Applications

Green Chemistry Synthesis

The compound is used in green chemistry for the chemoselective BOC protection of amines . This process is eco-friendly and avoids the use of solvents and catalysts, which is a significant step towards sustainable chemical synthesis .

Pharmaceutical Intermediates

N-Boc-(S)-1-amino-2-propanol: serves as an intermediate in pharmaceutical synthesis. It’s particularly important for the protection of amine functionalities in biologically active molecules, which is a common requirement in drug development .

Catalyst and Solvent-Free Reactions

The compound is involved in catalyst and solvent-free reactions, which is a growing area in chemical research. This method is recognized for its mild reaction conditions and almost quantitative yields, which is crucial for high-purity chemical production .

Continuous Flow Chemistry

In pharmaceutical manufacturing, N-Boc-(S)-1-amino-2-propanol is used for the continuous N-Boc deprotection of amines . This application utilizes solid acid catalysts and allows for efficient and productive processes in a continuous flow reactor .

Deprotection of Amines

The compound is also used in the deprotection of amines. This is a common reaction in pharmaceutical research and development, where the use of a catalyst can lower the required reaction temperature, thus enhancing the efficiency of the process .

Sustainable Deprotection Methods

A sustainable method for N-Boc deprotection involves the use of a deep eutectic solvent, which acts both as a reaction medium and a catalyst. This method allows for the deprotection of a wide variety of N-Boc derivatives in excellent yields .

Mechanism of Action

Target of Action

N-Boc-(S)-1-amino-2-propanol, also known as (S)-tert-Butyl (2-hydroxypropyl)carbamate, is primarily used as a protective group for amines in organic synthesis . The primary targets of this compound are the amine groups present in various biomolecules .

Mode of Action

The compound acts by protecting the amine groups in biomolecules during chemical reactions . It forms a carbamate ester with the amine group, which is stable under a variety of reaction conditions . This protection allows for selective reactions to occur on other parts of the molecule without affecting the amine group .

Biochemical Pathways

The compound is involved in the biochemical pathway of amine protection during organic synthesis . It reacts with the amine group to form a carbamate ester, which can be removed later under acidic conditions . This process is crucial in the synthesis of complex molecules where selective reactions are required .

Pharmacokinetics

It’s worth noting that the compound is stable under a variety of conditions, which is crucial for its role in protecting amine groups during reactions .

Result of Action

The result of the compound’s action is the protection of amine groups in biomolecules during chemical reactions . This allows for selective reactions on other parts of the molecule, enabling the synthesis of complex molecules without unwanted side reactions .

Action Environment

The action of N-Boc-(S)-1-amino-2-propanol is influenced by the reaction conditions, including temperature, pH, and the presence of other reactants . For example, the compound is stable under basic and nucleophilic conditions, but can be removed under acidic conditions . Therefore, careful control of the reaction environment is crucial for the effective use of this compound in organic synthesis .

Safety and Hazards

N-Boc-(S)-1-amino-2-propanol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water and get medical attention .

Future Directions

properties

IUPAC Name |

tert-butyl N-[(2S)-2-hydroxypropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJCFDAODGKHAV-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472786 | |

| Record name | N-Boc-(S)-1-amino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-(S)-1-amino-2-propanol | |

CAS RN |

167938-56-9 | |

| Record name | N-Boc-(S)-1-amino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[(1E,3E,5E)-5-[5-[2-(2,5-Dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1-ethyl-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B71012.png)

![5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B71026.png)

![2-methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B71028.png)